

Comparative Analysis of Anticancer Agent "119" Variants: A Multi-Source Data Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anticancer agent 119

Cat. No.: B15583170

[Get Quote](#)

While a direct cross-laboratory validation study for a single compound designated "**Anticancer agent 119**" is not publicly available, this guide provides a comparative overview of similarly named experimental anticancer agents based on data from various research sources. This analysis aims to offer researchers, scientists, and drug development professionals a consolidated view of their in vitro activities and mechanisms of action.

The nomenclature "**Anticancer agent 119**" appears in reference to at least two distinct compounds: "Antitumor agent-119 (compound 13K)" and "ATRN-119". This guide will address them separately, presenting available data for each and offering a standardized experimental protocol for assessing anticancer activity to facilitate potential future cross-validation efforts.

Antitumor agent-119 (compound 13K)

This agent is identified as a 2-benzoxazolyl hydrazone derivative with demonstrated anticancer properties.^[1]

In Vitro Efficacy

The inhibitory activity of Antitumor agent-119 has been quantified by its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency.

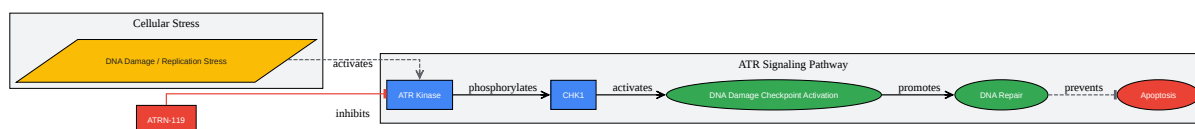
Cell Line	Cancer Type	IC50 (nM)
Butkitt	Burkitt's Lymphoma	30[1]
HT-29	Colorectal Cancer	40[1]
HeLa	Cervical Cancer	100[1]
CCRF-CEM	Acute Lymphoblastic Leukemia	140[1]

ATRN-119

ATRN-119 is an orally bioavailable, macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[2][3] Its mechanism of action involves targeting a critical cellular process often exploited by cancer cells.

Mechanism of Action: ATR Inhibition

ATRN-119 functions by selectively binding to and inhibiting the activity of ATR kinase.[2] This action prevents the phosphorylation of its downstream target, checkpoint kinase 1 (CHK1), which in turn disrupts the activation of the DNA damage checkpoint.[2] The consequence of this inhibition is an impairment of DNA damage repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells.[2] ATR is frequently upregulated in various cancer types, making it a strategic target for anticancer therapies.[2] Preclinical studies have shown that ATRN-119 can increase cytotoxicity in cancer cell lines with existing DDR gene alterations and can inhibit tumor growth in xenograft models.[3] Furthermore, it has demonstrated synergistic effects when used in combination with PARP inhibitors.[3]



[Click to download full resolution via product page](#)

Mechanism of ATRN-119.

Standardized Experimental Protocols

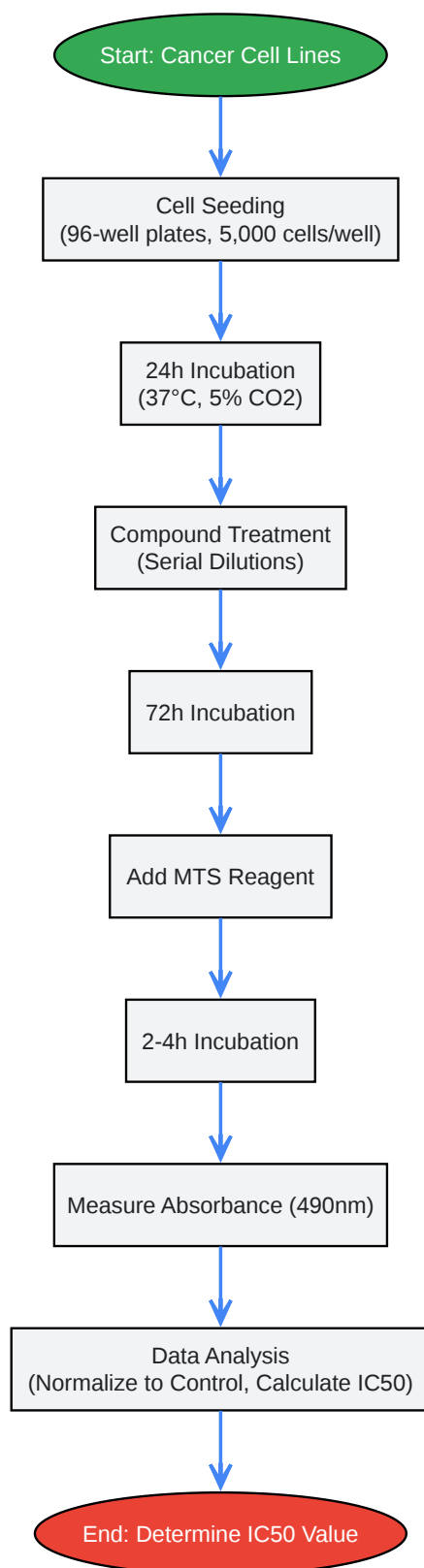
To ensure the comparability of data across different laboratories, standardized experimental protocols are essential. The following outlines a general workflow for determining the in vitro anticancer activity of a compound.

Protocol: Cell Viability (MTS) Assay

This protocol is a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding:
 - Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000 cells per well.
 - Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
- Compound Treatment:
 - Cells are treated with serial dilutions of the anticancer agent (e.g., ranging from 0.01 µM to 100 µM).
 - Control wells should receive the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.
 - The plates are then incubated for a specified period, typically 72 hours.
- MTS Reagent Addition:
 - Following the incubation period, 20 µL of MTS reagent is added to each well.
- Incubation and Measurement:

- Plates are incubated for 2-4 hours at 37°C.
- The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis:
 - Absorbance values from treated wells are normalized to the vehicle-treated control wells to calculate the percentage of cell viability.
 - IC50 values are determined using non-linear regression analysis.



[Click to download full resolution via product page](#)

Workflow for IC50 Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. ir.aprea.com [ir.aprea.com]
- To cite this document: BenchChem. [Comparative Analysis of Anticancer Agent "119" Variants: A Multi-Source Data Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583170#cross-validation-of-anticancer-agent-119-activity-in-different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

